DuP 734

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

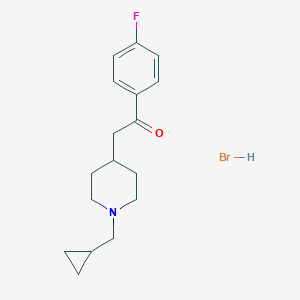

DuP 734, scientifically known as 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine hydrobromide, is a compound with notable pharmacological properties. It exhibits high affinity for sigma receptors, specifically the sigma-1 receptor (Ki = 10 nM) and the serotonin 5-HT2 receptor (Ki = 15 nM), while showing low affinity for dopamine receptors . This unique receptor profile suggests potential applications in treating psychiatric disorders.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives, which may alter its biological activity.

- Reduction: Reduction reactions can also occur, leading to the formation of different derivatives that might exhibit varied pharmacological effects.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

DuP 734 has been studied for its antipsychotic potential due to its action as a sigma-1 receptor antagonist and a serotonin 5-HT2 receptor antagonist. In preclinical studies, it demonstrated behavioral effects consistent with antipsychotic activity, suggesting that it may modulate neurotransmitter systems involved in mood and cognition . Its low affinity for dopamine receptors indicates a different mechanism of action compared to traditional antipsychotics, potentially leading to fewer side effects.

- Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of substituents: The cyclopropylmethyl and fluorophenyl groups are introduced through substitution reactions.

- Final modifications: The compound is purified and converted into its hydrobromide salt form for enhanced solubility and stability .

DuP 734 is primarily explored for its potential use in treating psychiatric disorders such as schizophrenia and depression due to its unique receptor profile. Its ability to modulate serotonin and sigma receptors may offer new therapeutic avenues that differ from conventional treatments . Additionally, it may serve as a research tool for studying the roles of these receptors in various biological processes.

Studies have indicated that DuP 734 interacts selectively with sigma-1 and serotonin receptors. These interactions are essential for understanding its pharmacodynamics and potential side effects. Research on its binding affinity and functional assays has shown that it can effectively inhibit receptor activity, which may translate into therapeutic effects in vivo .

Several compounds share structural or functional similarities with DuP 734. Here’s a comparison highlighting its uniqueness:

| Compound Name | Receptor Affinity | Notable Features |

|---|---|---|

| Clozapine | Dopamine D4 antagonist | Effective against treatment-resistant schizophrenia |

| Risperidone | Dopamine D2 antagonist | Commonly used atypical antipsychotic |

| Sertindole | Serotonin 5-HT2 antagonist | Unique dual action on serotonin and dopamine receptors |

| Lurasidone | Serotonin-Dopamine antagonist | Broad spectrum of activity with lower side effects |

DuP 734 stands out due to its low affinity for dopamine receptors while still effectively antagonizing sigma-1 and serotonin receptors, suggesting a potentially novel mechanism of action in the treatment of psychiatric disorders .